molecular formula C13H17N3OS B2902527 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine CAS No. 2199869-36-6

1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine

Cat. No.: B2902527
CAS No.: 2199869-36-6
M. Wt: 263.36
InChI Key: AYPQHCJTRTXVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine is a synthetic small molecule featuring a thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This compound is specifically engineered by linking the thienopyrimidine moiety to a 1-methylpiperidine group via a methyloxy spacer. The thieno[2,3-d]pyrimidine structure is a fused bicyclic system that is isosteric with purines and quinazolines, making it a highly attractive template for designing bioactive molecules . Research into analogous structures indicates that such compounds are frequently investigated for their antibacterial, antifungal, and antiviral properties, serving as key intermediates in the development of new therapeutic agents . The synthetic strategy for creating this class of molecules often begins with the formation of a thienopyrimidin-4-one derivative, which is subsequently functionalized at the 4-position to introduce groups like the piperidine moiety, a common strategy in heterocyclic chemistry to fine-tune molecular properties and biological activity . This product is provided for research use only and is strictly not intended for any diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own safety and characterization analyses prior to use.

Properties

IUPAC Name

4-[(1-methylpiperidin-3-yl)methoxy]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-16-5-2-3-10(7-16)8-17-12-11-4-6-18-13(11)15-9-14-12/h4,6,9-10H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPQHCJTRTXVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidin-4-yl moiety. This can be achieved through the cyclization of appropriate precursors, such as thiophene derivatives, under specific reaction conditions[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The piperidine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine is studied for its interactions with biological targets. It has shown promise in modulating enzyme activity and binding to receptors.

Medicine: The compound has been investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly in the areas of oncology and neurology.

Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired therapeutic outcomes.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in cellular processes. By binding to these targets, it can influence pathways related to cell growth, apoptosis, and other critical functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Thieno[2,3-d]pyrimidine derivatives are extensively modified at positions 2, 4, 6, and 7 to optimize biological activity. Below is a comparative analysis of key analogues:

Compound Substituents Key Biological Activity Reference
1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine Piperidine (position 4) Antimicrobial, potential kinase inhibition
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Methyl (position 5), ester (position 6), amino (position 4) Anticancer (cytotoxicity against HeLa cells)
N-(4-(4-Trifluoromethylphenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Trifluoromethylphenoxy (position 4), benzamide (position 2) Antibacterial (MIC: 2 µg/mL against S. aureus)
3-Amino-9-methyl-7-phenyl-2-thioxo-dihydropyrido[3,4-d]thienopyrimidinone Pyrido-thienopyrimidine fused system, thioxo group Antifungal (IC₅₀: 8 µM against C. albicans)
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one Pyridine-pyrimidine fusion, trimethylsilyl-protected ether Kinase inhibition (CDK4 IC₅₀: 0.12 µM)

Key Research Findings

Antimicrobial Potency: Piperidine-substituted thienopyrimidines show enhanced activity against drug-resistant M. tuberculosis (MIC: 0.5 µg/mL) compared to morpholine derivatives (MIC: 1.5 µg/mL) .

Target Selectivity: The piperidine moiety’s flexibility may allow better accommodation in the hydrophobic pockets of bacterial enzymes (e.g., TrmD methyltransferase) compared to rigid substituents like trifluoromethylphenoxy .

Limitations : Lack of electron-withdrawing groups (e.g., nitro, sulfonyl) at position 6 reduces antibacterial breadth compared to benzamide derivatives .

Biological Activity

1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thieno[2,3-d]pyrimidin-4-yloxy group. The structural formula can be represented as follows:

C12H16N2O1S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

This structure is crucial for its interaction with biological targets, particularly in inhibiting specific enzymes and receptors.

Research indicates that this compound acts primarily as an inhibitor of various kinases involved in cellular signaling pathways. Notably, it has shown activity against the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis and tumor growth.

Key Findings:

  • VEGFR-2 Inhibition : The compound has been evaluated for its ability to inhibit VEGFR-2, a receptor implicated in tumor-associated angiogenesis. Studies have demonstrated that similar thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory activity against this kinase, suggesting that this compound may share similar properties .
  • Anti-inflammatory Activity : The compound has also been linked to anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). Preliminary studies indicate that derivatives of thieno[2,3-d]pyrimidines can significantly suppress COX-2 activity .

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is often influenced by substituents on the piperidine ring and the thienopyrimidine moiety. Research has identified several key structural features that enhance biological potency:

SubstituentEffect on Activity
Electron-donating groupsIncreased potency against VEGFR-2
Alkyl substitutions at N-positionEnhanced solubility and bioavailability
Aromatic ringsImproved binding affinity to target enzymes

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • VEGFR-2 Inhibition Study : A study synthesized various analogs of thieno[2,3-d]pyrimidines and evaluated their inhibitory effects on VEGFR-2. Compounds with specific substitutions showed IC50 values in the low micromolar range, indicating significant inhibitory potential .
  • Anti-inflammatory Evaluation : In vivo models demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibited anti-inflammatory effects comparable to established NSAIDs like indomethacin. The ED50 values were calculated to be around 9.17 μM for the most active compounds .

Q & A

Q. What are the key synthetic strategies for preparing 1-methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine and its analogs?

The synthesis typically involves multi-step reactions, starting with coupling thieno[2,3-d]pyrimidine derivatives with piperidine-containing fragments. For example, amidation or etherification reactions are used to link the thienopyrimidine core to the piperidine moiety. Optimization of reaction conditions (e.g., solvent choice, temperature, catalysts like peptide coupling agents) is critical to achieving high yields and purity. Structural analogs often require iterative modifications, such as introducing pyridyl or thiazolidinone groups to enhance bioactivity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are essential:

  • NMR : Confirm hydrogen/carbon environments and connectivity.
  • IR : Verify functional groups (e.g., carbonyl, thioether).
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
    Purity is assessed via HPLC or TLC, with reference standards for comparison. For example, purity evaluation protocols for similar piperidine-thienopyrimidine hybrids involve gradient elution HPLC with UV detection .

Q. What in vitro methodologies are used to evaluate antimicrobial activity for this compound?

Standard protocols include:

  • Broth microdilution assays : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
  • Clinical isolate testing : Validate activity against resistant strains (e.g., MRSA).
    Activity is often benchmarked against known antibiotics like ciprofloxacin. Discrepancies between in silico predictions (e.g., TrmD inhibition) and experimental results require re-evaluation of docking models or off-target effects .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed antimicrobial activity?

  • Molecular Docking : Refine binding poses using flexible docking algorithms (e.g., AutoDock Vina) to better model interactions with targets like TrmD methyltransferase.
  • MD Simulations : Assess stability of ligand-protein complexes over time (50–100 ns trajectories).
  • QSAR Analysis : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity. For instance, pyridyl amides with lower hydrophobicity may show improved membrane penetration despite weaker in silico binding scores .

Q. What strategies address low yield in the final synthetic step of piperidine-thienopyrimidine hybrids?

Common pitfalls and solutions:

  • Steric hindrance : Use bulky protecting groups (e.g., Boc) during intermediate steps.
  • Solvent optimization : Switch from dichloromethane to DMF for polar transition states.
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions.
    For example, yields for similar compounds improved from 45% to 78% by replacing NaOH with K2CO3 in nucleophilic substitution steps .

Q. How can researchers analyze contradictory data between antimicrobial activity and cytotoxicity profiles?

  • Selectivity Index (SI) : Calculate SI = IC50 (mammalian cells)/MIC (pathogens). Low SI values (<10) indicate non-specific toxicity.
  • Transcriptomics : Compare gene expression in treated vs. untreated bacterial/human cells to identify off-target pathways.
  • Metabolomics : Track ATP depletion or ROS generation to differentiate bactericidal mechanisms from cytotoxic effects. For example, thiazolidinone derivatives with potent antimicrobial activity but high cytotoxicity may require structural tweaks to reduce electrophilicity .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., TrmD).
  • X-ray Crystallography : Resolve 3D structures of ligand-enzyme complexes (resolution ≤2.0 Å).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
    For thienopyrimidine analogs, these methods revealed competitive inhibition of ATP-binding pockets in kinase targets .

Methodological Considerations Table

Challenge Solution Key References
Low synthetic yieldOptimize solvent/catalyst; iterative DOE
Discrepant bioactivity dataCombine SPR, MD simulations, and QSAR
Cytotoxicity concernsStructural modification to reduce electrophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.